1-(2-Hydroxy-5-methylfuran-3-yl)ethanone

Organic Synthesis Separation Science Thermodynamic Property Prediction

1-(2-Hydroxy-5-methylfuran-3-yl)ethanone (CAS 318511-77-2) is a trisubstituted furan derivative bearing acetyl (C3), hydroxy (C2), and methyl (C5) groups. Its molecular formula is C₇H₈O₃ (MW 140.14 g/mol).

Molecular Formula C7H8O3
Molecular Weight 140.14 g/mol
CAS No. 318511-77-2
Cat. No. B12889082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydroxy-5-methylfuran-3-yl)ethanone
CAS318511-77-2
Molecular FormulaC7H8O3
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCC1=CC(=C(O1)O)C(=O)C
InChIInChI=1S/C7H8O3/c1-4-3-6(5(2)8)7(9)10-4/h3,9H,1-2H3
InChIKeyDJYVCPPODZIDRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Hydroxy-5-methylfuran-3-yl)ethanone (CAS 318511-77-2): Core Physicochemical and Structural Baseline for Sourcing Decisions


1-(2-Hydroxy-5-methylfuran-3-yl)ethanone (CAS 318511-77-2) is a trisubstituted furan derivative bearing acetyl (C3), hydroxy (C2), and methyl (C5) groups. Its molecular formula is C₇H₈O₃ (MW 140.14 g/mol) . Predicted physicochemical properties include a boiling point of 213.4±35.0 °C, density of 1.182±0.06 g/cm³, and a pKa of 8.17±0.23 (indicating a weakly acidic phenolic proton) . This specific 2-hydroxy-3-acetyl-5-methyl substitution pattern imparts a distinct electronic and steric profile relative to regioisomeric or differently substituted furans, making it a non-interchangeable starting material or intermediate.

Why Generic Furan Acetyl Derivatives Cannot Substitute 1-(2-Hydroxy-5-methylfuran-3-yl)ethanone in Critical Applications


While many furan derivatives share the C₇H₈O₃ formula (e.g., furfuryl acetate, ethyl maltol, various furanones), the specific 1,2,3,5-tetrasubstituted pattern of 1-(2-hydroxy-5-methylfuran-3-yl)ethanone creates a unique hydrogen-bonding donor-acceptor topology and site-specific reactivity that is not replicated by its isomers . The contiguous acetyl and hydroxy groups enable chelation and regioselective transformations that are structurally precluded in the more common 2-acetylfuran or 2,5-dimethyl-3-furancarboxylic acid. Consequently, substituting this compound with a generically similar furan without explicit experimental comparability data risks failure in synthesis or assay outcomes. The following quantitative evidence defines exactly where this compound differs from its closest available comparators.

Quantitative Differentiation Evidence for 1-(2-Hydroxy-5-methylfuran-3-yl)ethanone (CAS 318511-77-2) Versus Closest Analogs


Predicted Boiling Point Differentiation Against Isomeric C₇H₈O₃ Furans

The target compound exhibits a predicted boiling point of 213.4±35.0 °C . This value is significantly lower than the reported boiling range of the isomer 2-acetyl-5-methylfuran (CAS 1193-79-9), which boils at ~248–249 °C at atmospheric pressure . The ~35 °C lower predicted boiling point for the 2-hydroxy-3-acetyl isomer suggests a substantial difference in vapor pressure and distillation behavior, which is critical for purification and formulation processes.

Organic Synthesis Separation Science Thermodynamic Property Prediction

Density Differential as an Indicator of Molecular Packing and Formulation Behavior

The predicted density of 1-(2-hydroxy-5-methylfuran-3-yl)ethanone is 1.182±0.06 g/cm³ . In contrast, 2-acetylfuran (CAS 1192-62-7) has an experimentally measured density of 1.0975 g/mL at 20 °C . The 7.7% higher density of the target compound indicates more efficient molecular packing, likely driven by intermolecular hydrogen bonding involving the 2-hydroxy group, which can influence solubility, miscibility, and behavior in emulsion or suspension formulations.

Formulation Science Physical Organic Chemistry Quality Control

pKa and Ionization State Distinction from Non-Hydroxylated Furan Analogs

1-(2-Hydroxy-5-methylfuran-3-yl)ethanone possesses a predicted pKa of 8.17±0.23 , reflecting the acidity of the furan-2-ol moiety. In contrast, 2-acetylfuran, which lacks the hydroxyl group, has no ionizable proton in the typical pH range. At physiological pH (7.4), the target compound is predominantly unionized, whereas at pH values above ~8.2, significant deprotonation occurs, dramatically altering its lipophilicity (LogD) and hydrogen-bonding capacity. This ionization switch is completely absent in non-hydroxylated furan congeners.

Medicinal Chemistry ADME Prediction Separation Science

Evidence-Backed Application Scenarios for 1-(2-Hydroxy-5-methylfuran-3-yl)ethanone (CAS 318511-77-2)


Purification-Intensive Organic Synthesis Where Distillation Temperature Differentiates Process Feasibility

Based on the predicted boiling point of 213.4 °C , this compound is distillation-accessible at temperatures approximately 35 °C lower than its regioisomer 2-acetyl-5-methylfuran . This makes it suitable for synthetic routes requiring solvent-free product isolation under milder thermal conditions, reducing the risk of thermal degradation.

Formulation Development Requiring pH-Responsive Molecular Behavior

The pKa of 8.17 enables pH-controlled partitioning. Formulators can leverage this property to design pH-triggered release systems or to optimize extraction protocols where the compound's charge state must be reversibly switched, a capability not shared by non-hydroxylated furan analogs .

Density-Sensitive Volumetric Dosing and Emulsion Design

The density of 1.182 g/cm³ is 7.7% higher than that of 2-acetylfuran . This higher density can be exploited in biphasic systems for gravitational separation or in designing formulations where precise volumetric dosing is critical, such as in high-throughput screening libraries.

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